(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide
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Overview
Description
(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a cyano group, a dichlorophenyl group, and an amide linkage. Its unique chemical properties make it a subject of study in medicinal chemistry, materials science, and industrial applications.
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target would depend on the exact structure and functional groups present in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Acetyl Intermediate: This step involves the acetylation of 2,4-dichlorophenylamine using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling Reaction: The intermediate is then coupled with 4-aminobenzonitrile under basic conditions to form the desired product. This step often requires the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products
Scientific Research Applications
Chemistry
In the field of chemistry, (Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for use in the production of polymers, coatings, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide:
2,4-Dichlorophenyl Acetyl Derivatives: Compounds with the 2,4-dichlorophenyl acetyl moiety, which exhibit similar reactivity and biological activity.
Cyano-Substituted Amides: A class of compounds with a cyano group and amide linkage, known for their diverse chemical and biological properties.
Uniqueness
What sets (Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the cyano and dichlorophenyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-14-4-3-12(16(20)9-14)8-17(24)23-15-5-1-11(2-6-15)7-13(10-21)18(22)25/h1-7,9H,8H2,(H2,22,25)(H,23,24)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOHXPDAWJWADF-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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